

Navigating the Isotopic Landscape: A Technical Guide to Undecylamine-d23

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Compound of Interest

Compound Name: Undecylamine-d23

Cat. No.: B12315505

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For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of analytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Among these, **Undecylamine-d23** stands out as a critical tool for mass spectrometry-based applications. This technical guide provides an in-depth overview of the price, availability, and technical specifications of **Undecylamine-d23**, alongside a detailed experimental protocol for its application as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) analysis of long-chain primary amines.

Price and Availability

The accessibility of specialized chemical reagents is a crucial consideration for any research endeavor. **Undecylamine-d23** is available from a select number of specialized chemical suppliers. The price can vary based on the quantity, purity, and the supplier. Below is a summary of available market data.

Supplier	Catalog Number	Quantity	Price (USD)
CDN Isotopes	D-6255	10 mg	Contact for Quote
LGC Standards	CDN-D-6255-0.01G	10 mg	Contact for Quote
Mithridion (via Gentaur)	-	10 mg	\$683.15[1]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Technical Specifications

A thorough understanding of the technical specifications of an internal standard is essential for its proper use and for ensuring the integrity of experimental data.

Property	Specification	Source
Chemical Name	n-Undecylamine- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8, 9,9,10,10,11,11,11-d ₂₃	-
CAS Number	1219805-57-8	CDN Isotopes
Molecular Formula	C ₁₁ H ₂ D ₂₃ N	CDN Isotopes
Molecular Weight	194.47 g/mol	CDN Isotopes
Isotopic Enrichment	≥98 atom % D	LGC Standards, CDN Isotopes
Chemical Purity	≥98%	LGC Standards
Appearance	-	-
Storage Conditions	Room Temperature	CDN Isotopes
Stability	Stable under recommended storage conditions. Re- analysis recommended after three years.	CDN Isotopes

Experimental Protocol: Quantification of Long-Chain Primary Amines in Biological Matrices using Undecylamine-d₂₃ as an Internal Standard by LC-MS/MS

The following protocol provides a detailed methodology for the quantification of endogenous long-chain primary amines in a biological matrix, such as plasma, using **Undecylamine-d23** as an internal standard. This method is particularly relevant for metabolomics and pharmacokinetic studies.

Materials and Reagents

- **Undecylamine-d23** (Internal Standard)
- Reference standards for the analytes of interest (e.g., undecylamine, dodecylamine, etc.)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma)
- Microcentrifuge tubes
- Autosampler vials

Preparation of Standard Solutions

- Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve **Undecylamine-d23** in methanol to prepare a stock solution of 1 mg/mL.
- Working Internal Standard Solution (Working IS): Dilute the IS Stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
- Analyte Stock Solutions: Prepare individual stock solutions of each target long-chain primary amine in methanol at a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the analyte stock solutions into the biological matrix. The concentration range

should cover the expected levels of the analytes in the samples.

Sample Preparation

- Thaw frozen biological samples (e.g., plasma) on ice.
- To a 1.5 mL microcentrifuge tube, add 100 μ L of the biological sample.
- Add 10 μ L of the Working IS solution (100 ng/mL **Undecylamine-d23**) to each sample, calibrator, and quality control sample.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the tubes for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
 - Monitor the specific precursor-to-product ion transitions for each analyte and for **Undecylamine-d23**. The exact m/z values will need to be determined by direct infusion of the individual standards. For **Undecylamine-d23**, the precursor ion will be $[M+H]^+$ at approximately m/z 195.5.

Data Analysis and Quantification

- Integrate the peak areas for each analyte and the internal standard (**Undecylamine-d23**) in the chromatograms.
- Calculate the peak area ratio of each analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps from sample preparation to data analysis.

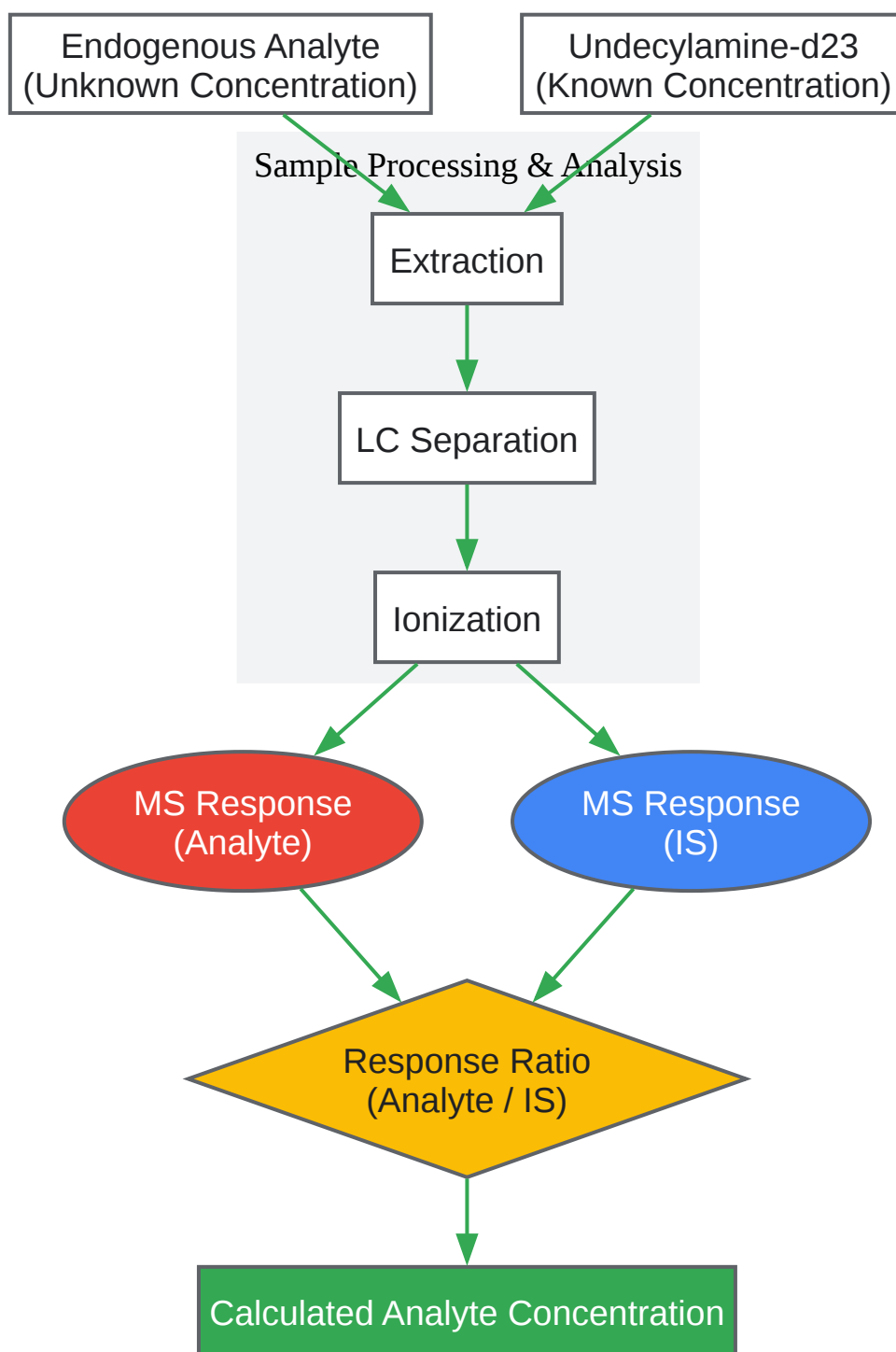


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Caption: A streamlined workflow for the quantitative analysis of long-chain primary amines using **Undecylamine-d23**.

Logical Relationship of Quantification

The core principle of using a stable isotope-labeled internal standard is based on the assumption that the analyte and the internal standard behave identically during sample preparation and analysis. This relationship ensures that any loss of analyte during the process is compensated for by a proportional loss of the internal standard, leading to an accurate final measurement.



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Caption: The logical basis for accurate quantification using a stable isotope-labeled internal standard.

This comprehensive guide provides the essential information for researchers and scientists to effectively source and utilize **Undecylamine-d23** in their analytical workflows. The detailed protocol and visualizations offer a practical framework for achieving precise and reliable quantification of long-chain primary amines, contributing to the advancement of research in drug development and beyond.

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References

- 1. benchchem.com [benchchem.com]
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